2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine
Description
This compound features a triazolo[1,5-a]pyrimidine core with methyl substituents at positions 5 and 5. A piperidin-4-yl group is attached to the 7-position of the core, with a methoxy linker connecting it to a 3-methylpyridine moiety.
Properties
IUPAC Name |
5,6-dimethyl-7-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-13-5-4-8-20-17(13)26-11-16-6-9-24(10-7-16)18-14(2)15(3)23-19-21-12-22-25(18)19/h4-5,8,12,16H,6-7,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOJVGUFQJPFAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine” is a heterocyclic compound, specifically a triazole derivative. Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities. .
Mode of Action
Triazole compounds, in general, are known to interact with their targets through various mechanisms, including binding to enzymes and receptors
Biochemical Pathways
Triazole compounds are known to affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. The downstream effects of these activities would depend on the specific targets and mode of action of the compound.
Result of Action
Given the wide range of biological activities associated with triazole compounds, it can be inferred that the compound may have diverse molecular and cellular effects
Biological Activity
The compound 2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine is a complex molecular structure that has garnered attention in pharmaceutical research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into key components:
- Triazolo[1,5-a]pyrimidine moiety : This part contributes to the compound's pharmacological profile, often associated with various biological activities.
- Piperidine ring : Known for its role in enhancing the bioavailability and solubility of compounds.
- Methoxy and methyl groups : These substituents can influence the compound's lipophilicity and overall biological activity.
Molecular Formula
The molecular formula is , indicating a complex structure with multiple nitrogen atoms that may contribute to its pharmacodynamics.
Research indicates that the compound exhibits several mechanisms of action, primarily through:
- Inhibition of specific enzymes : The triazole moiety is known to inhibit enzymes involved in nucleic acid synthesis, thus impacting cell proliferation.
- Modulation of receptor activity : The piperidine component may interact with neurotransmitter receptors, influencing neurological pathways.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains and fungi.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
- Neurological Disorders : The interaction with neurotransmitter receptors positions it as a candidate for treating conditions such as anxiety and depression.
Case Studies
- Antimicrobial Efficacy
- Anticancer Activity
- Neuropharmacological Effects
Data Tables
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex structure that includes a triazolo-pyrimidine moiety and a piperidine ring. Its molecular formula is , with a molecular weight of approximately 296.36 g/mol. The presence of multiple nitrogen atoms in the structure suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the triazolo[1,5-a]pyrimidine scaffold in anticancer research. The compound has been included in screening libraries aimed at identifying new anticancer agents. Its structural features may allow it to inhibit specific kinases involved in cancer cell proliferation and survival .
Kinase Inhibition
The compound is noted for its inclusion in Type II kinase inhibitors libraries. Kinase inhibitors are crucial in cancer therapy as they can block the action of enzymes that contribute to tumor growth and metastasis. The specific interactions of this compound with various kinases are under investigation, with preliminary results suggesting promising inhibitory activities .
Neurological Disorders
Given the piperidine component, there is potential for this compound to exhibit neuroprotective properties or act as a modulator for neurological disorders. Compounds with similar structures have shown efficacy in treating conditions such as depression and anxiety by interacting with neurotransmitter systems . Further research is required to elucidate these effects.
Case Study 1: Anticancer Screening
In a recent high-throughput screening study involving over 60,000 compounds, derivatives of triazolo[1,5-a]pyrimidines were evaluated for their anticancer properties against various cancer cell lines. The results indicated that modifications to the piperidine substituent significantly influenced the anticancer activity of the compounds tested, including derivatives of the target compound .
Case Study 2: Kinase Inhibition Assay
A study focused on evaluating the inhibitory effects of various triazolo compounds on specific kinases associated with cancer progression revealed that certain modifications to the triazolo ring enhanced potency against targets like EGFR and VEGFR. The compound showed moderate inhibition rates, suggesting it could serve as a lead compound for further optimization .
Conclusion and Future Directions
The compound 2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine demonstrates significant potential in medicinal chemistry applications, particularly in anticancer research and kinase inhibition. Future studies should focus on:
- Detailed mechanistic studies to understand its action at the molecular level.
- Optimization of its chemical structure to enhance bioavailability and efficacy.
- Exploration of its effects on neurological pathways to assess its therapeutic potential beyond oncology.
Comparison with Similar Compounds
Core Modifications
4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-2,5,6-trimethylpyrimidine ():
- Shares the same 5,6-dimethyl-triazolo-pyrimidine core and piperidin-4-yl-methoxy linker.
- Differs in the substituent: a 2,5,6-trimethylpyrimidine replaces 3-methylpyridine.
- Impact : Increased steric bulk may reduce solubility but enhance target binding specificity.
- 4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine (): Introduces a fluorine atom and additional methyl groups on the pyrimidine ring.
Piperidine and Linker Variations
Green Chemistry Approaches
- 4,4’-Trimethylenedipiperidine Additive (): Used in eco-friendly synthesis of triazolo-pyrimidines. Advantages: Non-toxic, recyclable, and operates in water-ethanol mixtures. Comparison: Traditional methods often use volatile bases (e.g., piperidine), which are hazardous. This additive could theoretically improve the safety profile of synthesizing the target compound, though direct evidence is lacking .
Yield and Efficiency
Physicochemical Properties
*Estimated based on structural analysis.
- Solubility: highlights water-ethanol compatibility for similar derivatives, suggesting the target compound may exhibit moderate aqueous solubility .
- Thermal Stability: The 5,6-dimethyl core likely enhances stability compared to non-methylated analogs, as seen in ’s additive .
Agrochemical Potential
Antimicrobial Activity
- N-[3-(4-Quinazolinyl)aminopyrazole Derivatives (): Demonstrated antifungal activity against plant pathogens. Comparison: The target compound’s piperidine-pyridine linker could enhance membrane penetration, though activity depends on substituent electronegativity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
